molecular formula C9Cl2F8 B14150951 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene CAS No. 88953-09-7

5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene

Cat. No.: B14150951
CAS No.: 88953-09-7
M. Wt: 330.99 g/mol
InChI Key: MAIIKPVCKWLEAA-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor, followed by fluorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully dehalogenated products.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in living organisms.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.

Mechanism of Action

The mechanism by which 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, influencing the compound’s activity. Pathways involved may include oxidative stress responses and halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: can be compared with other halogenated indene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where such properties are desired.

Properties

CAS No.

88953-09-7

Molecular Formula

C9Cl2F8

Molecular Weight

330.99 g/mol

IUPAC Name

5,6-dichloro-1,1,2,2,3,3,4,7-octafluoroindene

InChI

InChI=1S/C9Cl2F8/c10-3-4(11)6(13)2-1(5(3)12)7(14,15)9(18,19)8(2,16)17

InChI Key

MAIIKPVCKWLEAA-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)Cl)Cl)F)C(C(C2(F)F)(F)F)(F)F

Origin of Product

United States

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